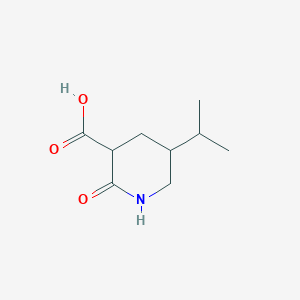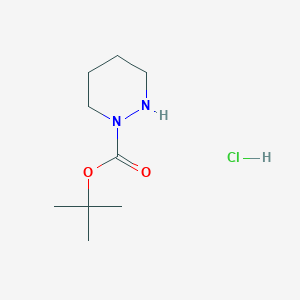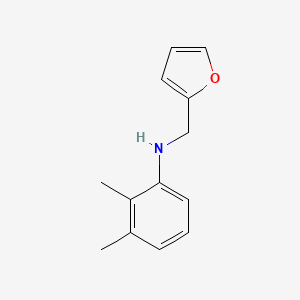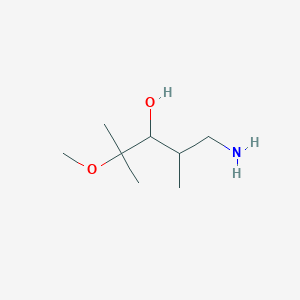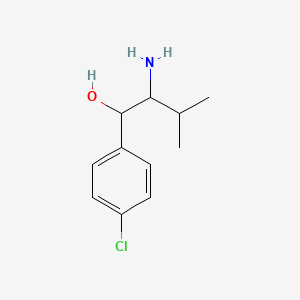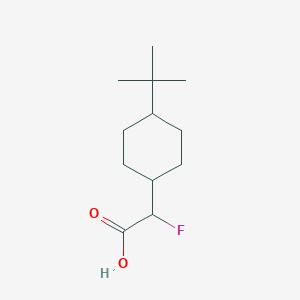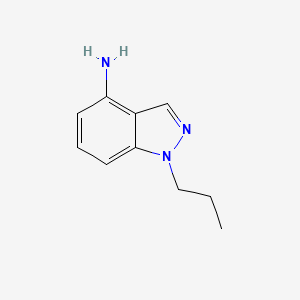
1-(3-Chloro-2-methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde is an organic compound with a unique structure that combines a cyclobutane ring with an aldehyde functional group and a chlorinated alkene side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde typically involves the reaction of 3-chloro-2-methyl-1-propene with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the cyclobutane ring. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high yields and consistent product quality. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the desired compound from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloro-2-methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as triethylamine, and a solvent like dichloromethane.
Major Products Formed
Oxidation: 1-(3-Chloro-2-methylprop-2-en-1-yl)cyclobutane-1-carboxylic acid.
Reduction: 1-(3-Chloro-2-methylprop-2-en-1-yl)cyclobutan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Chloro-2-methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for cyclobutane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2-methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorinated alkene side chain can participate in electrophilic addition reactions, leading to the formation of new chemical bonds and structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-methyl-1-propene: A precursor in the synthesis of the target compound.
Cyclobutanone: Another key intermediate used in the synthesis.
1-Chloro-2-methyl-1-propene: Shares structural similarities but lacks the cyclobutane ring and aldehyde group
Uniqueness
1-(3-Chloro-2-methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde is unique due to its combination of a cyclobutane ring, an aldehyde functional group, and a chlorinated alkene side chain.
Propriétés
Formule moléculaire |
C9H13ClO |
|---|---|
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
1-[(E)-3-chloro-2-methylprop-2-enyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H13ClO/c1-8(6-10)5-9(7-11)3-2-4-9/h6-7H,2-5H2,1H3/b8-6+ |
Clé InChI |
KUVILCXTIWHHDA-SOFGYWHQSA-N |
SMILES isomérique |
C/C(=C\Cl)/CC1(CCC1)C=O |
SMILES canonique |
CC(=CCl)CC1(CCC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[4-(3-methylbutoxy)phenyl]ethanol](/img/structure/B13234168.png)


![3-(2-Methoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B13234206.png)


